![molecular formula C11H21BO2 B1421300 (4-Pentylcyclohex-1-en-1-yl)boronic acid CAS No. 1072946-31-6](/img/structure/B1421300.png)
(4-Pentylcyclohex-1-en-1-yl)boronic acid
Overview
Description
(4-Pentylcyclohex-1-en-1-yl)boronic acid is a useful research compound. Its molecular formula is C11H21BO2 and its molecular weight is 196.1 g/mol. The purity is usually 95%.
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Biological Activity
(4-Pentylcyclohex-1-en-1-yl)boronic acid, with the chemical formula and CAS number 1072946-31-6, is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Weight : 196.1 g/mol
- IUPAC Name : (4-pentylcyclohexen-1-yl)boronic acid
- Purity : Typically ≥ 95%
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest its effectiveness against certain bacterial strains.
- Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory responses.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, insights can be drawn from related boronic acids and their interactions with biological systems:
- Enzyme Inhibition : Boronic acids are known to interact with serine proteases, which may contribute to their anti-inflammatory effects.
- Cell Signaling Modulation : Similar compounds have been shown to influence signaling pathways related to apoptosis and cell proliferation.
Case Studies
Comparative Analysis
To better understand the potential of this compound, a comparison with other boronic acids is useful:
Compound Name | Biological Activity | Mechanism of Action |
---|---|---|
Boronic Chalcone Derivatives | Anticancer | Apoptosis induction |
Cyclohexenylboronic Acid | Antimicrobial | Enzyme inhibition |
Pent-1-en-1-ylboronic Acid | Antiproliferative | Proteasome inhibition |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key parameters include:
Properties
IUPAC Name |
(4-pentylcyclohexen-1-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21BO2/c1-2-3-4-5-10-6-8-11(9-7-10)12(13)14/h8,10,13-14H,2-7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIVZIHUKLFDQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CCC(CC1)CCCCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674488 | |
Record name | (4-Pentylcyclohex-1-en-1-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072946-31-6 | |
Record name | (4-Pentylcyclohex-1-en-1-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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